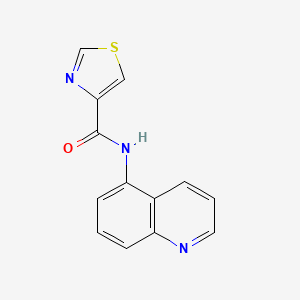![molecular formula C12H12F2N2O3 B7569041 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called pyrrolidine carboxylic acids, which have been shown to have a wide range of biological activities. In
作用机制
The mechanism of action of 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys. Additionally, it has been shown to have potential as a treatment for depression and anxiety.
实验室实验的优点和局限性
1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for further research and development. It also has a wide range of biological activities, which makes it a versatile compound for studying various diseases and physiological processes. However, there are also some limitations to using 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid in lab experiments. Its mechanism of action is complex, and further research is needed to fully understand its effects. Additionally, its potential therapeutic applications have not yet been fully explored, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid. One area of research is to further explore its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Another area of research is to investigate its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
合成方法
The synthesis of 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid involves a series of chemical reactions that start with the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid. The synthesis of 1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been optimized to produce high yields and purity, making it suitable for further research and development.
科学研究应用
1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c13-8-1-2-10(9(14)5-8)15-12(19)16-4-3-7(6-16)11(17)18/h1-2,5,7H,3-4,6H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXPLXDVJLWMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)


![5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)
![1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine](/img/structure/B7568980.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
